2-Methylindolizine-1,3-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

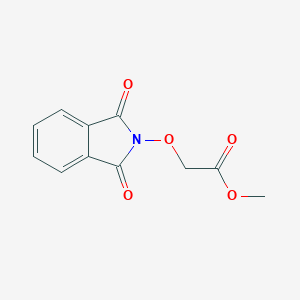

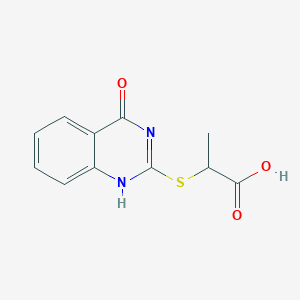

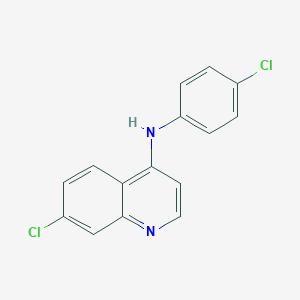

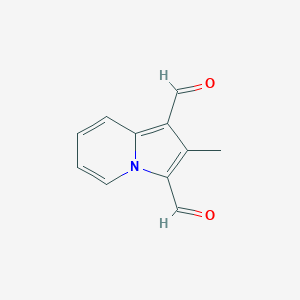

2-Methylindolizine-1,3-dicarbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It is used for research purposes.

Synthesis Analysis

The synthesis of indolizines, including 2-Methylindolizine-1,3-dicarbaldehyde, has been a subject of research. Recent methods for the synthesis of indolizines involve cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . An efficient strategy for the synthesis of indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate .Molecular Structure Analysis

The molecular structure of 2-Methylindolizine-1,3-dicarbaldehyde is defined by its molecular formula, C11H9NO2 . Further details about its structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

Indolizines, including 2-Methylindolizine-1,3-dicarbaldehyde, can undergo various chemical reactions. For instance, they can participate in condensation reactions with heterocyclic nitrogen compounds and acetylenic and olefinic compounds .Physical And Chemical Properties Analysis

The molecular weight of 2-Methylindolizine-1,3-dicarbaldehyde is 187.19 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index would require additional information or laboratory analysis .Scientific Research Applications

Proteomics Research

2-Methylindolizine-1,3-dicarbaldehyde: is utilized in proteomics research due to its ability to interact with proteins and peptides. This compound can be used to study protein structure, function, and interactions by acting as a chemical probe or a cross-linking agent .

Synthesis of π-Expanded Indolizines

This compound serves as a precursor in the synthesis of π-expanded indolizines, which are important for creating advanced functional dyes. These dyes have applications in organic electronics and photonics, where they are used for their unique optical properties .

Medicinal Chemistry

In medicinal chemistry, 2-Methylindolizine-1,3-dicarbaldehyde is a key intermediate for the synthesis of various indolizidine alkaloids. These alkaloids have significant biological activities and are potential candidates for drug development .

Green Chemistry

The compound is involved in green chemistry applications, where it is used in reactions that aim to reduce waste and avoid the use of toxic solvents. Its role in developing new synthetic pathways that are more environmentally friendly is of great interest .

Material Science

In material science, 2-Methylindolizine-1,3-dicarbaldehyde contributes to the development of high-performance materials. Its incorporation into polymers and composites can enhance their mechanical and thermal properties .

Fluorescence Imaging

Due to its fluorescent properties, this compound is explored for use in fluorescence imaging techniques. It can be used as a fluorophore for labeling biomolecules, aiding in the visualization of cellular processes .

Artificial Photosynthesis

Researchers are investigating the use of 2-Methylindolizine-1,3-dicarbaldehyde in artificial photosynthesis systems. Its ability to absorb light and participate in electron transfer reactions makes it a candidate for converting solar energy into chemical energy .

Two-Photon Absorption

The compound is also studied for its two-photon absorption capabilities. This property is valuable in the field of nonlinear optics, where materials that can absorb two photons simultaneously are used for 3D microscopy and photodynamic therapy .

Future Directions

properties

IUPAC Name |

2-methylindolizine-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-9(6-13)10-4-2-3-5-12(10)11(8)7-14/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSCDECLYHGNSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355977 |

Source

|

| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylindolizine-1,3-dicarbaldehyde | |

CAS RN |

357317-99-8 |

Source

|

| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)

![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)